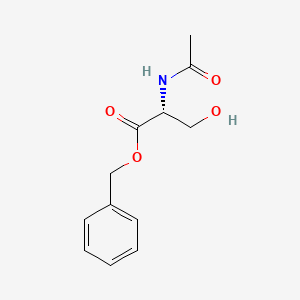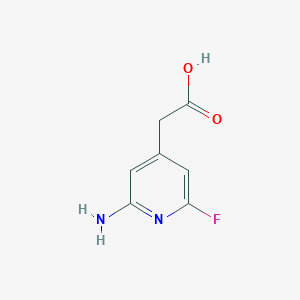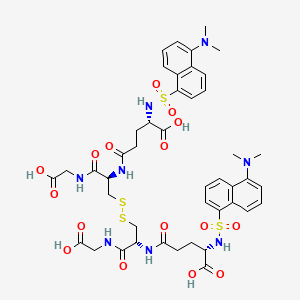
Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate is an organic compound with the molecular formula C13H17BrO4. This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenoxy group attached to a butanoate ester. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate typically involves the reaction of 3-bromo-6-methoxyphenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Ester hydrolysis: Products are the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-bromobutanoate: Similar in structure but lacks the phenoxy and methoxy groups.
Ethyl 3-bromobutanoate: Similar but with the bromine atom on a different carbon.
Ethyl acetate: A simpler ester without the bromine, phenoxy, or methoxy groups.
Uniqueness
Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate is unique due to the presence of the bromine, methoxy, and phenoxy groups, which confer specific chemical properties and reactivity. These functional groups make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C13H17BrO4 |
|---|---|
Molekulargewicht |
317.17 g/mol |
IUPAC-Name |
ethyl 4-(5-bromo-2-methoxyphenoxy)butanoate |
InChI |
InChI=1S/C13H17BrO4/c1-3-17-13(15)5-4-8-18-12-9-10(14)6-7-11(12)16-2/h6-7,9H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
FPUUCDXLWDWARV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCOC1=C(C=CC(=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide](/img/structure/B13437337.png)

![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)

![8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)

![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)

![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)





